![molecular formula C5H6FNO B11783630 4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

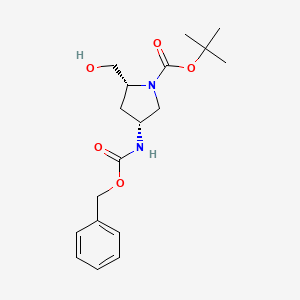

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is a compound of significant interest in the field of organic chemistry. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and potential applications in various scientific fields. The presence of fluorine, oxygen, and nitrogen atoms in its structure adds to its chemical versatility and reactivity.

Preparation Methods

The synthesis of 4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can be achieved through several synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is typically carried out using an organic or iridium photoredox catalyst and blue LED irradiation, which provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Chemical Reactions Analysis

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s photochromic behavior is particularly noteworthy, as it undergoes reversible transformations upon irradiation with UV and visible light . This photochromic behavior is associated with the reversible change between two states having separate absorption spectra, resulting in different colors . Common reagents used in these reactions include UV light and various organic solvents . The major products formed from these reactions are highly conjugated species with distinct absorption spectra .

Scientific Research Applications

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its photochromic properties make it valuable in the development of optical data storage devices, holographic storage, and solar cells . In biology and medicine, the compound’s unique structure and reactivity are explored for potential therapeutic applications . Additionally, its ability to undergo reversible transformations makes it an attractive candidate for molecular switches and sensors .

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene involves the reversible cleavage of the aziridine ring upon exposure to UV light . This cleavage leads to the formation of a zwitterionic species, which is highly conjugated and exhibits distinct absorption spectra . The molecular targets and pathways involved in this process are primarily related to the compound’s photochromic behavior and its ability to undergo reversible structural changes .

Comparison with Similar Compounds

4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can be compared to other similar compounds, such as 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives . These compounds share similar bicyclic structures and photochromic properties . Other similar compounds include 2-([1,1’-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which also exhibits photochromic behavior and is used as a molecular switch .

Properties

Molecular Formula |

C5H6FNO |

|---|---|

Molecular Weight |

115.11 g/mol |

IUPAC Name |

4-(fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene |

InChI |

InChI=1S/C5H6FNO/c6-2-4-3-1-5(3)8-7-4/h3,5H,1-2H2 |

InChI Key |

SQEJJKZVOKBGOC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C1ON=C2CF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)

![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)

![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(2,5-dimethylphenyl)nicotinonitrile](/img/structure/B11783609.png)

![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)

![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)